molecular formula C8H4N2O B1586130 2-Cyanophenyl isocyanate CAS No. 42066-86-4

2-Cyanophenyl isocyanate

Cat. No. B1586130
CAS RN: 42066-86-4
M. Wt: 144.13 g/mol
InChI Key: FQLNVWAFXQUXGW-UHFFFAOYSA-N
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Description

2-Cyanophenyl isocyanate (2-CPI) is an organic compound belonging to the family of isocyanates. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 2-CPI is a versatile reagent with a wide range of applications in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers.

Scientific Research Applications

Medicine: Antibacterial Agents

2-Cyanophenyl isocyanate: has been identified as a bifunctional reagent that can react with thionyl chloride to produce active methylene and carbonyl groups . This reactivity has been harnessed to synthesize compounds with antibacterial activity against pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. Its efficiency as a pesticide also stems from its ability to inhibit bacterial and fungal growth, making it a valuable compound in pharmaceutical research.

Materials Science: Polyurethane Production

In the realm of materials science, 2-Cyanophenyl isocyanate plays a crucial role in the synthesis of polyurethanes (PUs), which are used in protective coatings, adhesives, and insulation . The push towards sustainability has led to the exploration of bio-based isocyanates derived from biomass, aiming to replace fossil-based counterparts and reduce reliance on toxic phosgene processes.

Environmental Science: Detection of Airborne Isocyanates

Environmental monitoring of airborne isocyanates is critical due to their toxicity2-Cyanophenyl isocyanate can be utilized in developing sensitive detection techniques, such as fluorescence-based methods, to protect workers from adverse health effects in industrial settings .

Energy Production: Green Polyurethanes

2-Cyanophenyl isocyanate: contributes to the production of green polyurethanes by reacting with renewable resources like polyether polyol or polyester polyol. When combined with sustainable practices like water electrolysis using renewable energy, it helps create more environmentally friendly polyurethane materials .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

As an intermediate in organic synthesis, 2-Cyanophenyl isocyanate is involved in the synthesis of various heterocyclic compounds. Its reactivity is leveraged in multicomponent reactions, contributing to the diversity of synthetic pathways available to chemists .

Biotechnology: Enzyme-Catalyzed Reactions

In biotechnological applications, 2-Cyanophenyl isocyanate finds utility in studying enzyme-catalyzed reactions and exploring biochemical processes. Its versatility makes it a valuable tool in the biological sciences, aiding in the understanding of physiological mechanisms .

Mechanism of Action

Target of Action

2-Cyanophenyl isocyanate is a chemical compound that primarily targets proteins in biological systems . The isocyanate group in the compound can react with the amino groups in proteins, leading to changes in protein structure and function .

Mode of Action

The mode of action of 2-Cyanophenyl isocyanate involves the interaction of the isocyanate group with the amino groups in proteins . This interaction results in the formation of urea linkages, altering the structure of the protein. The changes in protein structure can affect the protein’s function, potentially leading to various biological effects .

Biochemical Pathways

2-Cyanophenyl isocyanate can affect several biochemical pathways due to its interaction with proteins . It can influence pathways related to protein ubiquitylation, oxidative stress, and DNA repair processes . The compound’s interaction with proteins can lead to changes in these pathways, potentially resulting in various downstream effects .

Pharmacokinetics

Like other isocyanates, it is likely that the compound is rapidly absorbed and distributed in the body following exposure . The metabolism of 2-Cyanophenyl isocyanate likely involves its reaction with biological molecules, while excretion may occur through metabolic products .

Result of Action

The molecular and cellular effects of 2-Cyanophenyl isocyanate’s action are largely due to its interaction with proteins . The formation of urea linkages can alter protein structure and function, potentially leading to cellular effects such as changes in cell signaling, protein degradation, and cellular stress responses .

Action Environment

The action, efficacy, and stability of 2-Cyanophenyl isocyanate can be influenced by various environmental factors . For instance, the presence of moisture can lead to the hydrolysis of the isocyanate group, potentially reducing the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .

properties

IUPAC Name

2-isocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLNVWAFXQUXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370993
Record name 2-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanophenyl isocyanate

CAS RN

42066-86-4
Record name 2-isocyanatobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyanophenyl isocyanate
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2-Cyanophenyl isocyanate
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2-Cyanophenyl isocyanate

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